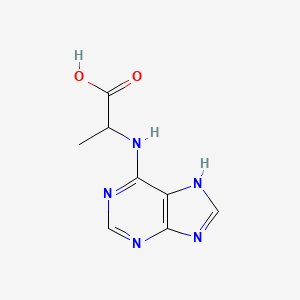

N-9H-purin-6-ylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-9H-purin-6-ylalanine is a compound that belongs to the class of purine conjugates with natural amino acids. Purine is a heterocyclic aromatic organic compound consisting of two fused rings, pyrimidine and imidazole. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of antimycobacterial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-9H-purin-6-ylalanine can be achieved through several methods. One approach involves the coupling of N-(purin-6-yl)-(S)-amino acids to dimethyl (S)-glutamate in the presence of a carbodiimide coupling agent, followed by the removal of ester groups. this process can lead to racemization of the chiral center . An alternative method involves the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with corresponding dipeptides as nucleophiles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-9H-purin-6-ylalanine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions may produce various purine derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- N-9H-purin-6-ylalanine serves as a fundamental building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be transformed into more complex structures, which are essential for developing new materials and pharmaceuticals.

Reactions Involved

- The compound participates in several types of reactions, including oxidation, reduction, and substitution. For instance:

- Oxidation can yield purine oxides.

- Reduction may involve the addition of hydrogen using reducing agents like sodium borohydride.

- Substitution reactions can produce various purine derivatives, enhancing the compound's utility in synthetic chemistry.

Biological Studies

Cellular Processes and Signaling Pathways

- Research indicates that this compound plays a role in cellular signaling pathways. As a purine derivative, it can act as a chemical messenger, interacting with receptors involved in critical biological processes such as metabolism and immune responses.

Case Study: Cytotoxic Activity

- A study evaluated the cytotoxic effects of N-(9H-purin-6-yl) benzamide derivatives on cancer cell lines. The results demonstrated significant activity with IC50 values ranging from 3 to 39 μM, indicating potential for developing anticancer therapies. The lead compound showed synergistic effects with other chemotherapeutic agents like fludarabine, suggesting avenues for combination therapies .

Medicinal Applications

Antimycobacterial Potential

- This compound is being investigated for its therapeutic effects against mycobacterial infections. Its structure allows for interaction with biological targets that are crucial for the survival of pathogens.

Gene Modulation and Diagnostics

- The compound can be incorporated into peptide nucleic acids (PNAs), which are utilized for gene modulation and diagnostics. PNAs exhibit high binding affinity to complementary DNA and RNA sequences, making them useful tools in biotechnology for targeting specific genes associated with diseases like cancer and genetic disorders .

Mechanism of Action

The mechanism of action of N-9H-purin-6-ylalanine involves its interaction with specific molecular targets and pathways. Purines, including this compound, function as chemical messengers in cellular signaling pathways. They interact with receptors, such as G-protein coupled receptors, to regulate various cellular processes, including metabolism and immune response .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-9H-purin-6-ylalanine include:

- N-(9-benzylpurin-6-yl)-(S)-alanine

- N-(7-deazapurin-6-yl)-(S)-alanine

- N-(purin-6-yl)dipeptides containing the terminal fragment of (S)-glutamic acid

Uniqueness

This compound is unique due to its specific structure and potential therapeutic applications. Its ability to undergo various chemical reactions and its role in cellular signaling pathways make it a valuable compound for scientific research and potential medical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-9H-purin-6-ylalanine, and how can purity be ensured?

this compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using 6-chloropurine derivatives and appropriately protected alanine boronic acids. For example, a protocol involves refluxing 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine with a boronic acid derivative in toluene using K₂CO₃ and Pd(PPh₃)₄ as catalysts, followed by purification via column chromatography (EtOAc/hexane gradients) . Purity is validated using HPLC (>95%) and melting point analysis. Detailed synthetic procedures should include reagent stoichiometry, solvent systems, and reaction monitoring (TLC) to ensure reproducibility .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns and stereochemistry.

- Mass Spectrometry (MS): High-resolution ESI-MS for molecular ion verification.

- X-ray Crystallography: Use SHELXL for refinement and ORTEP-3 for graphical representation of crystal structures. Data collection requires high-resolution (<1.0 Å) single-crystal diffraction .

- Elemental Analysis: C, H, N percentages must align with theoretical values (tolerance ±0.4%) .

Q. How should stability studies be designed for this compound under varying pH and temperature conditions?

Prepare aqueous solutions at pH 2.0 (HCl), 7.4 (phosphate buffer), and 10.0 (NaOH) and incubate at 25°C, 37°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax = 260 nm for purine absorbance) at 0, 24, 48, and 72 hours. Stability is confirmed if <5% degradation occurs under physiological conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives?

- Experimental Design: Use a combinatorial library of analogs with systematic substitutions at the purine C2, N9, and alanine carboxyl positions.

- Data Collection: Employ high-throughput screening (HTS) against target enzymes (e.g., kinases) using fluorescence polarization assays.

- Statistical Analysis: Apply multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, LogP) with IC₅₀ values. Include positive/negative controls and triplicate measurements .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Replication Studies: Repeat assays under identical conditions (e.g., enzyme source, buffer composition) to rule out procedural variability.

- Meta-Analysis: Compare datasets using PRISMA guidelines, focusing on variables like cell line heterogeneity or assay detection limits.

- Orthogonal Validation: Confirm activity via alternate methods (e.g., SPR for binding affinity if ELISA results conflict) .

Q. How can computational modeling complement experimental data in analyzing this compound’s binding modes?

- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (PDB IDs) to predict binding poses. Validate with MD simulations (AMBER/CHARMM) to assess stability over 100 ns trajectories.

- Free Energy Calculations: Apply MM-GBSA to quantify binding energies and compare with experimental ΔG values. Discrepancies >2 kcal/mol warrant re-evaluation of force field parameters .

Q. What are the best practices for integrating high-throughput crystallography in this compound studies?

- Pipeline Design: Use SHELXC/D/E for rapid phase determination and automated model building (e.g., Buccaneer).

- Data Quality: Ensure resolution ≤1.2 Å and Rmerge <5% for reliable electron density maps.

- Validation: Check Ramachandran plots (≥95% residues in favored regions) and clashscores (≤5th percentile) using MolProbity .

Q. Methodological Tables

Table 1: Key Characterization Parameters for this compound

| Parameter | Method/Instrument | Acceptance Criteria |

|---|---|---|

| Purity | HPLC (C18 column) | ≥95% peak area |

| Melting Point | Differential Scanning Calorimetry | 215–220°C (lit. 218°C) |

| ¹H NMR (DMSO-d₆) | 500 MHz spectrometer | δ 8.5 (s, 1H, purine-H) |

| HRMS (ESI+) | Q-TOF MS | [M+H]⁺ calc. 276.1053, found 276.1050 |

Table 2: Common Data Contradictions and Resolutions in Purine Research

| Contradiction Type | Resolution Strategy | Reference Tools |

|---|---|---|

| Variability in IC₅₀ values | Standardize assay buffers | IUPAC buffer guidelines |

| Discrepant binding poses | Cross-validate with Cryo-EM | EMDataResource |

Properties

IUPAC Name |

2-(7H-purin-6-ylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c1-4(8(14)15)13-7-5-6(10-2-9-5)11-3-12-7/h2-4H,1H3,(H,14,15)(H2,9,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCHRQVTYAPCMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=NC=NC2=C1NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.